molecular formula C19H31N5O2S B2355400 4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide CAS No. 1326839-67-1

4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide

Cat. No.: B2355400
CAS No.: 1326839-67-1
M. Wt: 393.55
InChI Key: AGIOGIOZFZBQBT-UHFFFAOYSA-N
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Description

4-Amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isothiazole ring, a piperazine ring, and an amino group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide typically involves multiple steps, starting with the formation of the isothiazole core. One common approach is to start with a suitable isothiazole derivative and then introduce the piperazine and amino groups through a series of reactions, including amide bond formation and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The isothiazole ring can undergo substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biological processes. Its interactions with biological targets can provide insights into the mechanisms of action of various biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. It can be used to develop new drugs for treating various diseases, including those related to inflammation, pain, and other conditions.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

  • 4- (4-cyclohexylpiperazin-1-yl)thiazol-2-amine

  • 4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

4-Amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This makes it more versatile and potentially more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

4-amino-5-(4-cyclohexylpiperazine-1-carbonyl)-N-(2-methylpropyl)-1,2-thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2S/c1-13(2)12-21-18(25)16-15(20)17(27-22-16)19(26)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h13-14H,3-12,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIOGIOZFZBQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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